molecular formula C12H17N3OS B11990311 [(E)-(4-butoxyphenyl)methyleneamino]thiourea

[(E)-(4-butoxyphenyl)methyleneamino]thiourea

Cat. No.: B11990311
M. Wt: 251.35 g/mol
InChI Key: XDJHBXUXBRZNBT-NTEUORMPSA-N
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Description

2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H17N3OS and a molecular weight of 251.35 g/mol. It is often used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-butoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration.

Industrial Production Methods

While specific industrial production methods for 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzaldehyde: A precursor in the synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness

2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a butoxyphenyl group with a hydrazinecarbothioamide moiety makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

[(E)-(4-butoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C12H17N3OS/c1-2-3-8-16-11-6-4-10(5-7-11)9-14-15-12(13)17/h4-7,9H,2-3,8H2,1H3,(H3,13,15,17)/b14-9+

InChI Key

XDJHBXUXBRZNBT-NTEUORMPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=S)N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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